2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride
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Overview
Description
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has shown potential in various scientific research fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride, involves several steps:
Preparation of pyrrole-derived α,β-alkynyl ketones: .
Sonogashira cross-coupling: to introduce different groups into the alkyne.
Reaction between α,β-alkynyls and hydrazine monohydrate: to form pyrazoles.
Gold-catalyzed cyclization: of pyrazoles by alkyne groups.
Cyclization by NaH: to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and the use of automated reactors to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyrrole or pyrazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its kinase inhibitory properties, making it a candidate for cancer treatment.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Pyrrolopyrazine derivatives: Exhibit a wide range of biological activities, including antimicrobial and kinase inhibition
Uniqueness
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride stands out due to its unique structure, which combines the properties of both pyrrole and pyrazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12Cl2N4O |
---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-amino-1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-1-7(12)11-3-5-2-9-10-6(5)4-11;;/h2H,1,3-4,8H2,(H,9,10);2*1H |
InChI Key |
ZMIPQTOKPHJKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)CN)NN=C2.Cl.Cl |
Origin of Product |
United States |
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